molecular formula C18H36O3 B1220826 2-Hydroxyethyl palmitate CAS No. 4219-49-2

2-Hydroxyethyl palmitate

Cat. No. B1220826
CAS RN: 4219-49-2
M. Wt: 300.5 g/mol
InChI Key: BXCRLBBIZJSWNS-UHFFFAOYSA-N
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Description

2-Hydroxyethyl palmitate is used as a stabilizer for water-in-oil emulsions, although it has poor emulsifying properties. It has emollient property and is also used as an opacifying, thickening, and dispersing agent . It is a hexadecanoate ester and a primary alcohol .


Molecular Structure Analysis

The molecular formula of 2-Hydroxyethyl palmitate is C18H36O3 . The structure is a computer-generated visualization of the molecular structure derived from the InChI character string .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxyethyl palmitate include a molecular weight of 300.48 . It appears as a white to off-white solid . The density is 0.9±0.1 g/cm3 .

Scientific Research Applications

Biocatalytic Applications

2-Hydroxyethyl palmitate can be used in biocatalytic applications. For instance, it can be used in the fermentation process with Yarrowia lipolytica yeast, which is known for its diverse array of enzymes with wide-ranging applications in multiple industries .

Biofuel Production

This compound can be used in the production of biofuels. The enzymes in Yarrowia lipolytica yeast can facilitate chemical reactions that convert 2-Hydroxyethyl palmitate into biofuel .

Food Processing

In the food industry, 2-Hydroxyethyl palmitate can be used in various processes. The enzymes in Yarrowia lipolytica yeast can be used to process this compound for different food applications .

Biotechnology

2-Hydroxyethyl palmitate has applications in biotechnology. It can be used in biocatalysis, including the use of whole-cell catalysts and isolated enzymes .

Pharmaceuticals

In the pharmaceutical industry, 2-Hydroxyethyl palmitate can be used in the synthesis of different substrates for upgrading biologically active compounds .

Drug Delivery Systems

Hydrogels, which can hold a huge amount of water in their matrix, have been used for drug delivery systems. 2-Hydroxyethyl palmitate can be incorporated into these hydrogels to create multifunctional hydrogels with advanced properties .

Tissue Engineering

2-Hydroxyethyl palmitate can be used in tissue engineering. When incorporated into hydrogels, it can provide a favorable environment for the survival and growth of cells .

Medical Implants

In the field of medical surgery, 2-Hydroxyethyl palmitate can be used in the creation of medical implants. It can be incorporated into hydrogels used for implantation .

Mechanism of Action

Palmitoylethanolamide (PEA), a naturally occurring saturated N-acylethanolamine, has proven to be effective in controlling inflammation, depression, epilepsy, and pain, possibly through a neuroprotective role against glutamate toxicity .

Safety and Hazards

When handling 2-Hydroxyethyl palmitate, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid breathing mist, gas, or vapors . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

2-hydroxyethyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)21-17-16-19/h19H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCRLBBIZJSWNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9004-94-8
Record name Polyethylene glycol monopalmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9004-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10863345
Record name hexadecanoic acid, 2-hydroxyethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyethyl palmitate

CAS RN

4219-49-2, 9004-94-8
Record name Glycol palmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4219-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene glycol monopalmitate
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Record name Glycol palmitate
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxohexadecyl)-.omega.-hydroxy-
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Record name hexadecanoic acid, 2-hydroxyethyl ester
Source EPA DSSTox
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Record name 2-hydroxyethyl palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.965
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Record name Poly(oxy-1,2-ethanediyl), α-(1-oxohexadecyl)-ω-hydroxy
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCOL PALMITATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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